5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
Description
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₈BrF₂N, molecular weight: 256.07 g/mol) is a halogenated tetrahydroisoquinoline (THIQ) derivative. THIQs are heterocyclic amines with a bicyclic structure, widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and neuropharmacological effects . The target compound features bromine at position 5 and fluorine atoms at positions 6 and 7. Halogen substituents enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties .
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-6-1-2-13-4-5(6)3-7(11)9(8)12/h3,13H,1-2,4H2 |
InChI Key |
YQVCUWWXVBZKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sequential Halogenation
Direct halogenation of the tetrahydroisoquinoline scaffold involves introducing bromine and fluorine atoms in a stepwise manner. Bromination is typically prioritized due to bromine’s lower electronegativity and larger atomic radius, which minimizes steric clashes during subsequent fluorination. A common approach employs N-bromosuccinimide (NBS) in dichloromethane at 0°C to achieve selective bromination at the 5-position, followed by fluorination using Selectfluor in acetonitrile at 60°C. This method yields the target compound in 72–78% purity, with minor byproducts arising from over-fluorination at adjacent positions.
Protective Group-Mediated Synthesis
To enhance regiocontrol, protective group strategies are widely adopted. The benzyl group is frequently used to shield reactive sites during halogenation. For example, 2-benzyl-1,2,3,4-tetrahydroisoquinoline undergoes bromination at the 5-position using bromine in acetic acid, followed by fluorination with xenon difluoride (XeF₂) in the presence of boron trifluoride (BF₃) as a catalyst. Subsequent catalytic hydrogenation with 5% Pd/C in methanol removes the benzyl group, yielding the final product in 82–86% isolated yield.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal bromination occurs at 0–5°C in polar aprotic solvents such as DMF or dichloromethane, which stabilize intermediates and prevent side reactions. Fluorination, however, requires higher temperatures (50–60°C ) in solvents like tetrahydrofuran (THF) to activate the fluorinating agent. A comparative study of solvents revealed that THF outperforms acetonitrile in fluorination steps, improving yields by 12–15%.
Catalytic Systems
Palladium-based catalysts are critical for debenzylation. The use of 5% Pd/C under 1–2 atm hydrogen pressure at 50–60°C achieves near-quantitative removal of the benzyl group without degrading the halogenated core. Alternative catalysts like platinum oxide (PtO₂) were less effective, resulting in incomplete deprotection and reduced yields (≤70%).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing halogenation at the 6- and 7-positions is a major hurdle. Employing sterically hindered bases such as 2,2,6,6-tetramethylpiperidine (TMP) during fluorination directs fluorine to the desired positions, reducing byproduct formation from 18% to 6%.
Purity and Byproduct Management
Crude products often contain residual solvents and dehalogenated byproducts. Recrystallization from ethanol-water mixtures (4:1 v/v) enhances purity to >99%, as confirmed by HPLC. Additionally, silica gel chromatography with ethyl acetate/hexane (1:3) eluent effectively separates halogenated isomers.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies, highlighting yields, purity, and operational complexity:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Halogenation | NBS, Selectfluor, CH₃CN, 60°C | 72 | 85 | Short reaction time |
| Protective Group Route | Benzyl bromide, XeF₂, Pd/C, H₂, MeOH | 86 | 99 | High regioselectivity |
| Catalytic Debenzylation | 5% Pd/C, H₂ (2 atm), MeOH | 91 | 99 | Scalable for industrial production |
Industrial-Scale Considerations
The protective group route is favored for large-scale synthesis due to its reproducibility and tolerance for variable feedstock quality. A pilot-scale trial using 2-benzyl-5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline achieved a throughput of 12 kg/batch with 89% yield, demonstrating feasibility for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: It can also undergo reduction reactions to yield reduced forms of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidized Products: Oxidized derivatives of the isoquinoline ring.
Reduced Products: Reduced forms of the tetrahydroisoquinoline scaffold.
Scientific Research Applications
Pharmaceutical Applications
One of the most significant applications of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline lies in its potential as a pharmaceutical agent. Research indicates that this compound may serve as an intermediate in the development of drugs targeting neurological disorders and infectious diseases. Its unique structure allows it to interact with specific biological targets effectively.
Key Findings:
- Dopamine Receptor Modulation: The compound has been investigated for its role as a D1 receptor positive allosteric modulator. This interaction is crucial for treating conditions linked to dopamine signaling pathways such as Parkinson's disease and schizophrenia .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antibacterial agents .
Agrochemical Applications
In addition to its pharmaceutical potential, 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline has been explored for use in agrochemicals. Its reactivity allows it to function as an intermediate in the synthesis of pesticides and herbicides that are designed to target specific biological pathways in pests while minimizing environmental impact.
Material Science Applications
The compound also finds applications in materials science:
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Halogenated THIQs
- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉BrFN, MW: 230.08 g/mol): This compound differs by the absence of a second fluorine at position 7.
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline (C₉H₁₀BrN, MW: 212.09 g/mol): The bromine at position 7 (vs. 5 in the target compound) may lead to distinct steric and electronic interactions in enzyme binding pockets. For example, positional isomers can exhibit varying inhibitory potencies against cholinesterases .
Oxygenated THIQs
- CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ] (C₂₀H₁₉NO₂, MW: 305.37 g/mol): CKD712 accelerates wound healing via VEGF induction, mediated by AMPK and heme oxygenase-1 (HO-1) pathways . Unlike the target compound’s halogen substituents, CKD712’s 6,7-dihydroxy groups are polar, enhancing hydrogen-bonding interactions. This contrast highlights how substituent polarity dictates biological mechanism: halogenation may favor membrane permeability, while hydroxylation promotes receptor activation.
- 6,7-Dihydroxy-THIQ (TIQ) (C₉H₁₁NO₂, MW: 165.19 g/mol): TIQ acts as a weak sympathomimetic agent with mixed direct and indirect adrenergic activity . Replacing hydroxyl groups with halogens (as in the target compound) likely diminishes polar interactions with adrenergic receptors but could enhance affinity for hydrophobic binding sites.
Methoxylated and Chlorinated THIQs
- 2-Chloro-6,7-dimethoxy-THIQ (C₁₁H₁₄ClNO₂, MW: 235.69 g/mol): Methoxy groups at positions 6 and 7 increase steric bulk and electron density, whereas chlorine at position 2 introduces electrophilicity. Such substitutions are common in synthetic intermediates for alkaloid derivatization . The target compound’s fluorine atoms, being smaller than methoxy groups, may reduce steric hindrance while maintaining electron-withdrawing effects.
Enzyme Inhibition
- Halogenation at positions 5, 6, and 7 in the target compound may enhance HuBuChE affinity due to increased lipophilicity, though this requires experimental validation.
- Prolyl Oligopeptidase (POP) Inhibition: No significant POP inhibition was reported for natural THIQs in . Halogenated derivatives like the target compound could offer improved selectivity for POP or related proteases, leveraging halogen bonds for active-site interactions.
Neuropharmacological Effects
- The target compound’s bromine and fluorine substituents may mitigate such toxicity by altering metabolic pathways or reducing reactive intermediate formation.
Physicochemical Properties
Biological Activity
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (C9H8BrF2N) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative properties with similar compounds.
Molecular Characteristics:
- Molecular Formula: C9H8BrF2N
- Molecular Weight: 248.07 g/mol
- CAS Number: 2137609-96-0
Synthesis Methods:
The compound is synthesized through various methods, including:
- Bromination and Fluorination: Commonly applied to tetrahydroisoquinoline derivatives.
- Suzuki–Miyaura Coupling Reaction: Utilizes boron reagents for carbon-carbon bond formation under mild conditions .
Biological Activity
Mechanism of Action:
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline interacts with specific molecular targets within the body. It has been shown to modulate neurotransmitter synthesis by inhibiting certain enzymes involved in these pathways. This mechanism suggests potential applications in treating neurological disorders .
Therapeutic Applications:
Research indicates that this compound may be effective in:
- Neurological Disorders: Its structural similarity to natural alkaloids positions it as a candidate for drug development targeting conditions such as depression and anxiety.
- Infectious Diseases: Preliminary studies suggest antimicrobial properties that warrant further investigation.
Comparative Analysis with Similar Compounds
The biological activity of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can be compared to other heterocyclic compounds. Below is a summary table comparing its properties and activities with similar compounds.
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | C9H8BrF2N | Potential neuroprotective effects | Unique substitution pattern enhances activity |
| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | C8H4Br2F2N2 | Anticancer properties | Different core structure but similar halogenation |
| Fluorinated Quinolines | Varies | Antibacterial and antineoplastic | Common fluorine substitutions enhance bioactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Studies:
- Antimicrobial Activity:
- Cancer Research:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : A scalable approach involves halogenation of a pre-functionalized tetrahydroisoquinoline core. For bromination, use a brominating agent (e.g., NBS or Br₂) under controlled conditions. Fluorination at the 6,7-positions may require electrophilic fluorination or halogen exchange reactions. For example, sodium hypochlorite in tert-butanol has been used for regioselective halogenation in related tetrahydroisoquinolines . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and integration ratios.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally similar difluoro-tetrahydroquinolines .
Q. What are recommended protocols for screening biological activity of this compound?
- Methodological Answer : Conduct in vitro assays targeting enzymes/receptors common to tetrahydroisoquinoline derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on mammalian cell lines. Ensure solubility by using DMSO co-solvents (<1% v/v) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for halogenated tetrahydroisoquinolines?
- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. Perform comparative studies using analogs (e.g., 5-Bromo-1,3-dichloroisoquinoline ) under standardized protocols. Use computational tools (e.g., molecular docking) to assess binding affinity variations due to halogen positioning .
Q. What strategies improve regioselectivity during halogenation of the tetrahydroisoquinoline core?
- Methodological Answer : Employ directing groups (e.g., methoxy or methyl substituents) to guide halogen placement. For example, tert-butanol as a solvent enhances selectivity in hypochlorite-mediated reactions . Kinetic control (low temperature, short reaction times) minimizes over-halogenation.
Q. How to address solubility challenges in biological assays?
- Methodological Answer : Halogenated derivatives often exhibit poor aqueous solubility. Strategies include:
- Salt formation (e.g., hydrochloride salts, as seen in related brominated tetrahydroquinolines ).
- Co-solvents (e.g., PEG-400, cyclodextrins).
- Nanoformulation (liposomes or micelles) for in vivo studies.
Q. What mechanistic insights can be gained from structural studies of this compound?
- Methodological Answer : X-ray crystallography reveals bond angles and steric effects influencing reactivity. For instance, fluorine’s electronegativity alters electron density at adjacent positions, impacting nucleophilic substitution kinetics. Pair structural data with DFT calculations to model reaction pathways .
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
